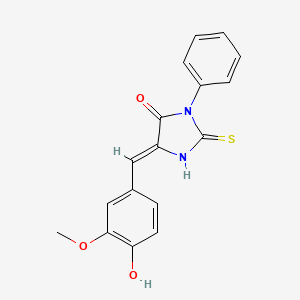
5-(4-Hydroxy-3-methoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of seven 4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetamide derivatives were synthesized by the reaction of 5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid with different amines .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in previous studies. For example, the 3D crystallographic structures of enzymes DPP-4 (PDB ID: 1X7O), PTP-1B (PDB ID: 1NNY), α amylase (PDB ID: 4W93), and α-glucosidase were determined by Shah and others in 2023 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 4-Hydroxy-3-methoxy-5-methylbenzaldehyde has a molecular formula of C9H10O3, an average mass of 166.174 Da, and a monoisotopic mass of 166.062988 Da .科学的研究の応用
Cancer Research: Induction of Apoptosis
This compound has been studied for its potential to induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it can halt the proliferation of cancer cells. Research has shown that similar compounds can regulate microRNA expression and induce apoptosis in breast cancer cells . This suggests that our compound of interest may also have applications in developing treatments that target cancer cell viability.
Diabetes Mellitus: Multi-Target Antidiabetic Agent
In the context of diabetes mellitus, compounds with a similar structure have been optimized as multi-target antidiabetic agents . They have been shown to inhibit key enzymes involved in the disease’s pathology, such as α-glucosidase and DPP-4. The compound could be part of a new class of antidiabetic medications that act on multiple targets to manage blood sugar levels effectively.
Biotechnology: Enzyme Inhibition
The compound’s structure is conducive to enzyme inhibition, which is a significant area of interest in biotechnology. Enzyme inhibitors are used to control biological pathways and are essential in drug development and industrial processes. For instance, tyrosinase inhibitors derived from similar compounds have applications in improving food quality and treating hyperpigmentation .
Pharmacology: Drug Development and Safety
In pharmacology, the safety profile and efficacy of a compound are paramount. Studies on related compounds have demonstrated good in-vitro and in-vivo safety profiles, making them suitable candidates for further drug development . Our compound could be investigated for its pharmacological properties, including its interaction with biological systems and potential side effects.
Biochemistry: Melanin Synthesis Inhibition
Biochemically, the compound could be used to study melanin synthesis. Compounds with similar structures have shown potential in inhibiting tyrosinase activity, which is crucial in melanin production. This has implications for developing pharmacological agents that can manage conditions like hyperpigmentation .
Molecular Biology: MicroRNA Regulation
Finally, in molecular biology, the compound may be used to explore the regulation of microRNAs (miRNAs). miRNAs play a significant role in gene expression and have been implicated in various diseases. Research on analogs of this compound has revealed their ability to alter miRNA expression, which could be harnessed in therapeutic strategies to treat diseases at the genetic level .
作用機序
In a study, a series of similar compounds were investigated for their in vitro aldehyde reductase (ALR1) and aldose reductase (ALR2) enzyme inhibitory potential . The molecular docking studies were carried out to investigate the binding affinities of synthesized derivatives with both ALR1 and ALR2 .
Safety and Hazards
The safety data sheet for a similar compound, 3-Hydroxy-4-methoxybenzaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .
特性
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-22-15-10-11(7-8-14(15)20)9-13-16(21)19(17(23)18-13)12-5-3-2-4-6-12/h2-10,20H,1H3,(H,18,23)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDMVAOTISXADM-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Hydroxy-3-methoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

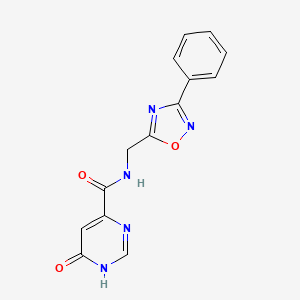

![ethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2865436.png)
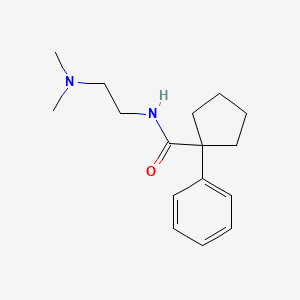
![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2865442.png)
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4-difluorophenyl)prop-2-enamide](/img/structure/B2865443.png)
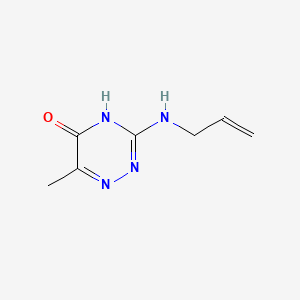

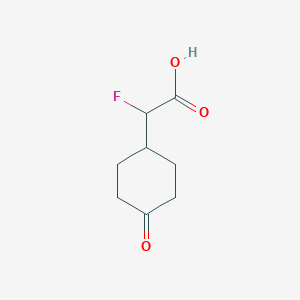
![3-(1H-benzo[d]imidazol-2-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2865448.png)

![1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2865453.png)
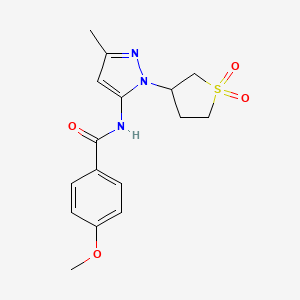
![5-benzyl-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2865455.png)